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molecular formula C10H12O3 B1218902 2-(4-Methoxyphenyl)propanoic acid CAS No. 942-54-1

2-(4-Methoxyphenyl)propanoic acid

Cat. No. B1218902
M. Wt: 180.2 g/mol
InChI Key: KBDLTYNZHQRMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07419998B2

Procedure details

A mixture of p-methoxypropiophenone (2.39 g, 14.5 mmol), 90% lead(IV)acetate (6.45 g, 14.5 mmol), triethylorthoformate (15 ml) and 70% perchloric acid (1.2 ml. 29 mmol) was heated to 55° C. for 18 h. The mixture was cooled and the triethylorthoformate removed under reduced pressure. The residue was dissolved in CHCl3 and the remaining precipitate filtered off and discarded. The CHCl3 solution was then washed with water and evaporated to yield the crude ester. This crude ester product was dissolved in a 10% KOH 1:1 water:methanol solution, which was then refluxed for 3 h. After cooling the methanol was evaporated under reduced pressure and the aqueous solution washed with diethylether (3×25 ml). The aqueous solution was acidified with 2N H2SO4, then washed again with diethylether (3×25 ml). The combined fractions from the second ether wash were dried (Na2SO4) and evaporated to give the propionic acid (1.66 g, 63%).
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
63%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[CH2:10]C)=[CH:5][CH:4]=1.C[C:14]([O-:16])=[O:15].CC([O-])=O.CC([O-])=O.CC([O-])=O.[Pb+2].C(OC(OCC)OCC)C.Cl(O)(=O)(=O)=O>[OH-].[K+].O.CO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]([CH3:10])[C:14]([OH:16])=[O:15])=[CH:7][CH:8]=1 |f:1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
2.39 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC)=O
Name
Quantity
6.45 g
Type
reactant
Smiles
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb+2]
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
1.2 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the triethylorthoformate removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CHCl3
FILTRATION
Type
FILTRATION
Details
the remaining precipitate filtered off
WASH
Type
WASH
Details
The CHCl3 solution was then washed with water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield the crude ester
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
WASH
Type
WASH
Details
the aqueous solution washed with diethylether (3×25 ml)
WASH
Type
WASH
Details
washed again with diethylether (3×25 ml)
WASH
Type
WASH
Details
The combined fractions from the second ether wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07419998B2

Procedure details

A mixture of p-methoxypropiophenone (2.39 g, 14.5 mmol), 90% lead(IV)acetate (6.45 g, 14.5 mmol), triethylorthoformate (15 ml) and 70% perchloric acid (1.2 ml. 29 mmol) was heated to 55° C. for 18 h. The mixture was cooled and the triethylorthoformate removed under reduced pressure. The residue was dissolved in CHCl3 and the remaining precipitate filtered off and discarded. The CHCl3 solution was then washed with water and evaporated to yield the crude ester. This crude ester product was dissolved in a 10% KOH 1:1 water:methanol solution, which was then refluxed for 3 h. After cooling the methanol was evaporated under reduced pressure and the aqueous solution washed with diethylether (3×25 ml). The aqueous solution was acidified with 2N H2SO4, then washed again with diethylether (3×25 ml). The combined fractions from the second ether wash were dried (Na2SO4) and evaporated to give the propionic acid (1.66 g, 63%).
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
63%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[CH2:10]C)=[CH:5][CH:4]=1.C[C:14]([O-:16])=[O:15].CC([O-])=O.CC([O-])=O.CC([O-])=O.[Pb+2].C(OC(OCC)OCC)C.Cl(O)(=O)(=O)=O>[OH-].[K+].O.CO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]([CH3:10])[C:14]([OH:16])=[O:15])=[CH:7][CH:8]=1 |f:1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
2.39 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC)=O
Name
Quantity
6.45 g
Type
reactant
Smiles
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb+2]
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
1.2 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the triethylorthoformate removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CHCl3
FILTRATION
Type
FILTRATION
Details
the remaining precipitate filtered off
WASH
Type
WASH
Details
The CHCl3 solution was then washed with water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield the crude ester
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
WASH
Type
WASH
Details
the aqueous solution washed with diethylether (3×25 ml)
WASH
Type
WASH
Details
washed again with diethylether (3×25 ml)
WASH
Type
WASH
Details
The combined fractions from the second ether wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07419998B2

Procedure details

A mixture of p-methoxypropiophenone (2.39 g, 14.5 mmol), 90% lead(IV)acetate (6.45 g, 14.5 mmol), triethylorthoformate (15 ml) and 70% perchloric acid (1.2 ml. 29 mmol) was heated to 55° C. for 18 h. The mixture was cooled and the triethylorthoformate removed under reduced pressure. The residue was dissolved in CHCl3 and the remaining precipitate filtered off and discarded. The CHCl3 solution was then washed with water and evaporated to yield the crude ester. This crude ester product was dissolved in a 10% KOH 1:1 water:methanol solution, which was then refluxed for 3 h. After cooling the methanol was evaporated under reduced pressure and the aqueous solution washed with diethylether (3×25 ml). The aqueous solution was acidified with 2N H2SO4, then washed again with diethylether (3×25 ml). The combined fractions from the second ether wash were dried (Na2SO4) and evaporated to give the propionic acid (1.66 g, 63%).
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
63%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[CH2:10]C)=[CH:5][CH:4]=1.C[C:14]([O-:16])=[O:15].CC([O-])=O.CC([O-])=O.CC([O-])=O.[Pb+2].C(OC(OCC)OCC)C.Cl(O)(=O)(=O)=O>[OH-].[K+].O.CO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]([CH3:10])[C:14]([OH:16])=[O:15])=[CH:7][CH:8]=1 |f:1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
2.39 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC)=O
Name
Quantity
6.45 g
Type
reactant
Smiles
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb+2]
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
1.2 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the triethylorthoformate removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CHCl3
FILTRATION
Type
FILTRATION
Details
the remaining precipitate filtered off
WASH
Type
WASH
Details
The CHCl3 solution was then washed with water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield the crude ester
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
WASH
Type
WASH
Details
the aqueous solution washed with diethylether (3×25 ml)
WASH
Type
WASH
Details
washed again with diethylether (3×25 ml)
WASH
Type
WASH
Details
The combined fractions from the second ether wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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